Thromboplastin
Beschreibung
Structure
2D Structure
Eigenschaften
CAS-Nummer |
9002-05-5 |
|---|---|
Molekularformel |
C217H342N68O60S3 |
Molekulargewicht |
4960 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C217H342N68O60S3/c1-103(2)79-139(263-187(319)141(81-105(5)6)272-207(339)169(109(13)14)280-205(337)158-54-37-75-284(158)210(342)110(15)247-175(307)126(48-32-70-237-213(226)227)250-191(323)145(262-173(305)122(219)67-77-347-19)85-115-91-242-123-44-27-24-41-119(115)123)174(306)245-95-165(300)248-151(96-286)198(330)265-140(80-104(3)4)189(321)278-156(101-346)203(335)259-137(68-78-348-20)183(315)249-130(52-36-74-241-217(234)235)185(317)283-172(113(18)293)211(343)285-76-38-53-157(285)204(336)260-134(58-64-162(223)297)182(314)274-154(99-289)202(334)276-153(98-288)200(332)268-148(88-118-94-236-102-246-118)194(326)264-143(83-107(9)10)197(329)282-170(111(16)291)208(340)273-147(87-117-93-244-125-46-29-26-43-121(117)125)193(325)251-127(49-33-71-238-214(228)229)176(308)256-135(59-65-163(224)298)186(318)281-171(112(17)292)209(341)277-155(100-290)201(333)270-150(90-167(303)304)196(328)275-152(97-287)199(331)258-131(55-61-159(220)294)178(310)255-133(57-63-161(222)296)181(313)266-144(84-114-39-22-21-23-40-114)190(322)253-129(51-35-73-240-216(232)233)184(316)279-168(108(11)12)206(338)271-142(82-106(7)8)188(320)269-149(89-164(225)299)195(327)252-128(50-34-72-239-215(230)231)177(309)267-146(86-116-92-243-124-45-28-25-42-120(116)124)192(324)257-136(60-66-166(301)302)179(311)254-132(56-62-160(221)295)180(312)261-138(212(344)345)47-30-31-69-218/h21-29,39-46,91-94,102-113,122,126-158,168-172,242-244,286-293,346H,30-38,47-90,95-101,218-219H2,1-20H3,(H2,220,294)(H2,221,295)(H2,222,296)(H2,223,297)(H2,224,298)(H2,225,299)(H,236,246)(H,245,306)(H,247,307)(H,248,300)(H,249,315)(H,250,323)(H,251,325)(H,252,327)(H,253,322)(H,254,311)(H,255,310)(H,256,308)(H,257,324)(H,258,331)(H,259,335)(H,260,336)(H,261,312)(H,262,305)(H,263,319)(H,264,326)(H,265,330)(H,266,313)(H,267,309)(H,268,332)(H,269,320)(H,270,333)(H,271,338)(H,272,339)(H,273,340)(H,274,314)(H,275,328)(H,276,334)(H,277,341)(H,278,321)(H,279,316)(H,280,337)(H,281,318)(H,282,329)(H,283,317)(H,301,302)(H,303,304)(H,344,345)(H4,226,227,237)(H4,228,229,238)(H4,230,231,239)(H4,232,233,240)(H4,234,235,241)/t110-,111+,112+,113+,122-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,168-,169-,170-,171-,172-/m0/s1 |
InChI-Schlüssel |
PGOHTUIFYSHAQG-LJSDBVFPSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]7CCCN7C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]8CCCN8C(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC9=CNC1=CC=CC=C19)NC(=O)[C@H](CCSC)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C8CCCN8C(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C(CCSC)N |
Herkunft des Produkts |
United States |
Tissue Factor in the Coagulation Cascade Initiation
The Tissue Factor Pathway (Extrinsic Coagulation Pathway)
The tissue factor pathway, also referred to as the extrinsic pathway, is initiated by the exposure of tissue factor at the site of injury. geekymedics.comnih.gov This pathway is characterized by the interaction of TF with factor VII (FVII), a circulating zymogen, leading to its activation and the subsequent activation of other coagulation factors. wikipedia.orggeekymedics.com This cascade of events ultimately results in the generation of thrombin, a key enzyme responsible for converting fibrinogen to fibrin (B1330869). geekymedics.com
Upon vessel injury, tissue factor is exposed to the blood and binds to circulating factor VII (FVII). geekymedics.combloodresearch.or.kr This binding can occur with either the zymogen FVII or its activated form, factor VIIa (FVIIa). The formation of the TF-FVII complex facilitates the conversion of FVII to FVIIa by FVIIa that is already present in circulation or by the newly formed TF-FVIIa complex itself. ahajournals.org The binding of FVIIa to TF is a high-affinity interaction that is essential for its procoagulant activity. nih.gov
The formation of the TF-FVIIa complex induces conformational changes in FVIIa, significantly enhancing its enzymatic activity. scispace.com While FVIIa alone is a weak enzyme, its association with TF increases its catalytic efficiency by several orders of magnitude. scispace.com This allosteric activation is a critical regulatory step, ensuring that coagulation is localized to the site of injury where TF is present. scispace.com The crystal structure of the TF-FVIIa complex reveals an extensive interface between the two proteins, involving all four domains of FVIIa and both extracellular domains of TF. pnas.org
The primary role of the TF-FVIIa complex is to activate factor X (FX) and factor IX (FIX), both of which are zymogens of serine proteases. bloodresearch.or.krahajournals.org The TF-FVIIa complex, also known as the extrinsic tenase complex, proteolytically cleaves FX to its active form, factor Xa (FXa). wikipedia.orgbloodresearch.or.kr This activation is a pivotal step, as FXa is the component that links the extrinsic and intrinsic pathways, leading to the common pathway of coagulation. wikipedia.org
In addition to activating FX, the TF-FVIIa complex also activates FIX to factor IXa (FIXa). ahajournals.orgbloodresearch.or.kr This activation of FIX by the TF-FVIIa complex provides a link to the intrinsic pathway, amplifying the generation of FXa. bloodresearch.or.kr FIXa, in complex with its cofactor factor VIIIa, forms the intrinsic tenase complex, which also activates FX to FXa, thereby significantly amplifying the coagulation signal initiated by the TF pathway. bloodresearch.or.kr
The enzymatic activity of the TF-FVIIa complex is highly dependent on a phospholipid surface, typically provided by activated platelets at the site of injury, and the presence of calcium ions. scispace.comnih.gov These components facilitate the proper assembly and orientation of the enzyme-substrate complexes, dramatically increasing the rate of FX and FIX activation. scispace.com
The interaction between tissue factor (TF) and factor VIIa (FVIIa) is a critical step in initiating blood coagulation, and its kinetics have been extensively studied. The binding of FVIIa to TF embedded in a phospholipid bilayer shows a significantly higher affinity, with dissociation constants (KD) in the picomolar range, compared to a lipid-free environment where the affinity is much lower. nih.gov This highlights the importance of the phospholipid membrane in facilitating this interaction under physiological conditions. nih.gov
The formation of the TF-FVIIa complex allosterically enhances the catalytic activity of FVIIa. Studies using small fluorogenic substrates have shown that TF primarily increases the affinity of FVIIa for its substrate, with only minor changes to the catalytic rate constants (kcat). nih.gov Specifically, the presence of soluble TF (sTF) was found to increase the affinity of FVIIa for the substrate 4-methylumbelliferyl p'-guanidinobenzoate (MUGB) by approximately 31 to 36-fold. nih.gov
When considering the natural substrates, factor X (FX) and factor IX (FIX), the TF-FVIIa complex dramatically increases the rate of their activation. The catalytic efficiency (kcat/Km) for FX activation by the TF-FVIIa complex is significantly higher than that of FVIIa alone. thieme-connect.com The activation of FIX by the TF-FVIIa complex also demonstrates enhanced kinetics, although the catalytic efficiency for FIX activation is generally lower than for FX activation. nih.gov The presence of a phospholipid surface is crucial for optimal kinetics, increasing the rate of FX and FIX activation by approximately 1,000-fold. scispace.com
Table 1: Kinetic Parameters of Factor Activation by TF-FVIIa
| Substrate | Activator | K_m (nM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Condition | Source |
|---|---|---|---|---|---|---|
| Factor X | TF-FVIIa | 70 | 12 | 1.7 x 10⁸ | Phospholipid vesicles | thieme-connect.com |
| Factor IX (N9) | TF-FVIIa | 74 ± 3 | - | - | Lipidated TF | nih.gov |
| Factor IX (N9-GP) | TF-FVIIa | 122 ± 3 | - | 47% of N9 | Lipidated TF | nih.gov |
| MUGB | FVIIa + sTF | - | - | 31-36 fold increase | pH 7.6-8.4 | nih.gov |
Endogenous Regulation of Tissue Factor-Initiated Coagulation
The potent procoagulant activity of the tissue factor (TF) pathway is tightly regulated to prevent excessive or inappropriate clot formation. The primary endogenous inhibitor of this pathway is the Tissue Factor Pathway Inhibitor (TFPI). annualreviews.org
Tissue Factor Pathway Inhibitor (TFPI) is a Kunitz-type serine protease inhibitor that plays a crucial role in downregulating the TF-initiated coagulation cascade. d-nb.infojapi.org Its inhibitory action occurs through a two-step, factor Xa (FXa)-dependent mechanism. annualreviews.orgd-nb.info
Initially, TFPI binds to and inhibits newly generated FXa. annualreviews.orgwikipedia.org This binding occurs via the second Kunitz domain (K2) of TFPI. imrpress.com Subsequently, the TFPI-FXa complex binds to the TF-factor VIIa (FVIIa) complex, forming a stable, inactive quaternary complex (TF-FVIIa-FXa-TFPI). bloodresearch.or.kr This latter interaction is mediated by the first Kunitz domain (K1) of TFPI binding to the active site of FVIIa within the TF-FVIIa complex. imrpress.com This effectively shuts down further activation of both FX and factor IX (FIX) by the TF-FVIIa complex, thus attenuating the initiation phase of coagulation. annualreviews.org
The inhibitory process is highly efficient, with the rate-limiting step being the initial inhibition of FXa. d-nb.info Protein S has been shown to enhance the anticoagulant activity of TFPI, particularly the inhibition of FXa. d-nb.infoimrpress.com
There are two primary isoforms of TFPI in humans, TFPIα and TFPIβ, which arise from alternative splicing of the TFPI gene. nih.gov These isoforms have distinct structures and locations, leading to different, albeit complementary, anticoagulant functions. nih.govahajournals.org
TFPIα is a full-length protein containing three Kunitz domains (K1, K2, and K3) and a basic C-terminal tail. bloodresearch.or.kr It is found in circulation, associated with lipoproteins, and is also released from activated platelets. nih.gov The K1 and K2 domains are responsible for the factor Xa-dependent inhibition of the TF-FVIIa complex. nih.gov Additionally, TFPIα has a unique ability to inhibit the prothrombinase complex (FXa-FVa) during the early stages of coagulation. nih.govahajournals.org This activity is mediated by its K2 domain and the C-terminal region, which can bind to factor Va (FVa). ahajournals.org
TFPIβ is a shorter isoform that contains only the first two Kunitz domains (K1 and K2) and is attached to the endothelial cell surface via a glycosylphosphatidylinositol (GPI) anchor. nih.govashpublications.org Lacking the third Kunitz domain and the C-terminal tail, TFPIβ does not inhibit prothrombinase. ahajournals.org However, its localization on the endothelium makes it a highly potent and primary inhibitor of the TF-FVIIa complex at the site of its formation. nih.govahajournals.org While TFPIβ shows limited activity in solution-based assays, when associated with the cell surface, it is a very effective inhibitor of TF-FVIIa activity. ashpublications.org In vivo studies in mice suggest that TFPIβ is a more potent anticoagulant than TFPIα. ashpublications.orgresearchgate.net
Table 2: Comparison of TFPI Isoforms
| Feature | TFPIα | TFPIβ | Source |
|---|---|---|---|
| Structure | 3 Kunitz domains (K1, K2, K3), C-terminal tail | 2 Kunitz domains (K1, K2), GPI anchor | bloodresearch.or.krnih.govashpublications.org |
| Location | Platelets, Plasma (lipoprotein-associated) | Endothelial cell surface | nih.govahajournals.org |
| Primary Function | Inhibition of TF-FVIIa and early prothrombinase | Potent inhibition of TF-FVIIa on the endothelium | nih.govahajournals.org |
| Relative Potency (in vivo) | Less potent | More potent | ashpublications.orgresearchgate.net |
Mechanisms of Tissue Factor Pathway Inhibitor (TFPI) Action
Factor Xa-Dependent Inhibition of the TF-FVIIa Complex
The inhibition of the Tissue Factor-Factor VIIa (TF-FVIIa) complex by Tissue Factor Pathway Inhibitor (TFPI) is a crucial negative feedback mechanism that regulates the initiation of blood coagulation. This inhibition is not direct but is critically dependent on the presence of activated Factor X (FXa). ahajournals.org The process occurs in a well-defined, two-step manner.
First, the second Kunitz-type inhibitor domain (K2) of TFPI binds to the active site of FXa, effectively neutralizing it. imrpress.comnih.gov This initial binding event creates a high-affinity TFPI-FXa complex. wikipedia.org
In the second step, this newly formed TFPI-FXa complex targets the TF-FVIIa complex. The first Kunitz domain (K1) of the TFPI within this complex then binds to the active site of Factor VIIa. imrpress.comprospecbio.com This results in the formation of a stable, inactive quaternary complex: TF-FVIIa-FXa-TFPI. ahajournals.org This final complex has no catalytic activity, thereby shutting down further activation of both Factor X and Factor IX by the extrinsic pathway and effectively dampening the initial procoagulant stimulus. ahajournals.orgplos.org
Direct Inhibition of Free Factor Xa by TFPI
The full-length isoform, TFPIα, is particularly efficient at this direct inhibition. Its unique, positively charged C-terminal region enhances the interaction with FXa, especially on phospholipid surfaces where coagulation reactions occur. nih.govahajournals.org By neutralizing FXa, TFPI prevents its participation in the prothrombinase complex, thereby directly reducing the rate of thrombin generation. nih.gov This direct inhibition of FXa is a vital control point, occurring before the activation of Factor V and the full assembly of the prothrombinase complex. nih.gov
Modulation of TFPI Function by Protein S and Factor V Isoforms
The anticoagulant efficacy of Tissue Factor Pathway Inhibitor alpha (TFPIα) is significantly enhanced by specific cofactors, notably Protein S and a particular isoform of Factor V.
Protein S: Protein S, a well-known anticoagulant protein, functions as a cofactor for TFPIα, substantially enhancing its ability to inhibit Factor Xa. nih.govashpublications.org This enhancement is dependent on the Kunitz-3 (K3) domain and the C-terminal tail of TFPIα. imrpress.comnih.gov The presence of Protein S increases the affinity of the TFPIα-FXa interaction, leading to more efficient neutralization of FXa activity. nih.gov
Factor V Isoforms: A specific splice variant of Factor V, known as FV-Short, plays a critical role in modulating TFPIα function. nih.gov FV-Short, which has a truncated B-domain, binds with high affinity to the C-terminus of TFPIα and circulates as a complex in plasma. nih.govnih.gov This interaction is crucial for localizing TFPIα to phospholipid surfaces where coagulation is taking place. nih.gov Research demonstrates that FV-Short and Protein S act as highly efficient, synergistic cofactors for TFPIα. nih.gov Together, they form a potent inhibitory complex that rapidly inactivates FXa, a process that is much less efficient with full-length Factor V or with either cofactor alone. nih.govnih.gov This synergistic action is lost when thrombin cleaves FV-Short, suggesting a regulatory mechanism tied to the progression of coagulation. nih.gov
Transcriptional and Translational Regulation of TFPI Expression
The expression of Tissue Factor Pathway Inhibitor (TFPI) is controlled at both the transcriptional and translational levels, allowing for precise regulation of its anticoagulant activity. The TFPI gene undergoes alternative mRNA splicing, leading to the production of three main isoforms in humans: TFPIα, TFPIβ, and TFPIδ. imrpress.comnih.gov
Transcriptional Regulation: The transcription of the TFPI gene is influenced by various molecular factors, including DNA methylation, growth factors, and cytokines. mdpi.com For example, signaling pathways associated with inflammation and tumorigenesis can either suppress or promote its expression. mdpi.com
Translational Regulation: A significant layer of control occurs at the translational level, particularly for the TFPIβ isoform. Alternative splicing within the 5' untranslated region (5' UTR) of the TFPI pre-mRNA can include or exclude a specific segment known as exon 2. ashpublications.orgahajournals.org The presence of exon 2 in the final mRNA acts as a potent translational repressor, significantly reducing the production of TFPIβ protein from that transcript. ashpublications.orgahajournals.org This mechanism acts as a molecular switch, allowing for differential regulation of TFPI isoform expression in various cell types, such as endothelial cells, without changing the rate of gene transcription. ashpublications.org Some studies also suggest that cellular stimuli can regulate TFPI production via translational mechanisms rather than solely through transcriptional changes. ahajournals.org
Non Coagulant Signaling Functions of Tissue Factor
Protease-Activated Receptor (PAR) Signaling Triggered by Tissue Factor Complexes
The signaling capabilities of Tissue Factor are often mediated through its interaction with and activation of Protease-Activated Receptors (PARs), a family of G protein-coupled receptors. ashpublications.orgspandidos-publications.com The formation of complexes between TF and coagulation factors, such as Factor VIIa (FVIIa), creates proteolytic ensembles that can cleave the extracellular domains of PARs, thereby initiating intracellular signaling. amegroups.org
Tissue Factor-Factor VIIa-Mediated Activation of Protease-Activated Receptor 2 (PAR2)
The binary complex formed between Tissue Factor and Factor VIIa (TF-FVIIa) is a key activator of Protease-Activated Receptor 2 (PAR2). ashpublications.orgspandidos-publications.com This activation is dependent on the proteolytic activity of FVIIa. ahajournals.org Upon binding to TF, FVIIa can directly cleave the N-terminal extracellular domain of PAR2. spandidos-publications.comnih.gov This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to and activating the receptor, which in turn triggers downstream signaling pathways. nih.gov The TF-FVIIa-mediated activation of PAR2 has been implicated in various cellular responses, including the regulation of gene expression and cell migration. amegroups.orgashpublications.org In cancer cells, this signaling pathway can induce the production of pro-angiogenic and immune-modulating cytokines and chemokines, shaping the tumor microenvironment. ashpublications.orgahajournals.org
Contribution of Factor Xa and Thrombin to PAR Activation (e.g., PAR1, PAR2, PAR4)
In addition to the direct activation of PAR2 by the TF-FVIIa complex, downstream products of the coagulation cascade, namely Factor Xa (FXa) and thrombin, also play a significant role in activating PARs. The ternary complex of TF, FVIIa, and FXa is a potent activator of PAR2 and can also activate PAR1. ashpublications.orgahajournals.org FXa, generated by the TF-FVIIa complex, can independently activate both PAR1 and PAR2. amegroups.orgpnas.orgpnas.org In endothelial cells, FXa has been shown to elicit cellular responses through these receptors. pnas.orgulb.ac.be
Thrombin (Factor IIa) is a primary activator of PAR1, PAR3, and PAR4. amegroups.orgahajournals.org While PAR2 is resistant to thrombin, the generation of thrombin downstream of TF activation leads to robust signaling through other PAR family members. spandidos-publications.com This thrombin-mediated signaling can contribute to inflammatory responses and other cellular effects. ahajournals.org For instance, in human aortic smooth muscle cells, low concentrations of thrombin can accelerate TF-induced thrombin generation, a process mediated by PAR3 and PAR4. ahajournals.org
| Receptor | Activating Protease(s) | Key Cellular Roles in TF Signaling |
| PAR1 | Thrombin, Factor Xa, TF-FVIIa-FXa complex | Inflammation, Angiogenesis, Metastasis amegroups.orgahajournals.orgahajournals.orgpnas.org |
| PAR2 | TF-FVIIa, Factor Xa, TF-FVIIa-FXa complex | Cell Migration, Cytokine Production, Angiogenesis ashpublications.orgspandidos-publications.comashpublications.orgahajournals.orgpnas.org |
| PAR3 | Thrombin | Acceleration of Thrombin Generation amegroups.orgahajournals.org |
| PAR4 | Thrombin | Acceleration of Thrombin Generation amegroups.orgahajournals.org |
Downstream Intracellular Signaling Cascades Activated by Tissue Factor
The activation of PARs by TF-protease complexes initiates a cascade of intracellular signaling events. These pathways ultimately dictate the cellular response to TF-mediated signaling, influencing processes like cell growth, survival, and movement.
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK1/2, p38)
A central downstream consequence of TF signaling is the activation of the Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govresearchgate.net The most extensively studied of these are the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) and p38 MAPK. ashpublications.orgimrpress.com
The TF-FVIIa-PAR2 signaling axis is a known activator of the ERK1/2 pathway. ashpublications.orgashpublications.org This activation is often mediated by β-arrestins, which can act as scaffolds to prolong ERK signaling in the cytosol, promoting cell migration. ashpublications.orgashpublications.org Activation of ERK1/2 is crucial for many cellular functions, including proliferation and differentiation. imrpress.comresearchgate.net
The p38 MAPK pathway is also modulated by TF signaling. spandidos-publications.comashpublications.org In some contexts, TF-FVIIa-PAR2 activation can lead to the suppression of p38 MAPK phosphorylation. spandidos-publications.com The p38 pathway is often associated with cellular stress responses and can play a role in apoptosis and cell cycle arrest. imrpress.com The interplay between the ERK1/2 and p38 pathways is critical in determining cell fate. imrpress.com
Engagement of the Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway
The Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway is another critical cascade engaged by Tissue Factor. nih.govresearchgate.net The PI3K/Akt pathway is known to play a negative regulatory role in TF expression. ahajournals.orgkarger.com Inhibition of this pathway can lead to increased TF expression and a procoagulant state. ahajournals.orgahajournals.org Conversely, activation of the PI3K/Akt pathway can suppress TF expression. karger.com
The interaction between TF and FVIIa can lead to the activation of Akt, also known as Protein Kinase B (PKB). researchgate.netahajournals.org This activation is often dependent on the proteolytic activity of FVIIa. researchgate.net The PI3K/Akt pathway is a major regulator of cell survival, protein synthesis, and apoptosis inhibition. d-nb.info
Involvement of Rho GTPases and Rac Pathways
The Rho family of small GTPases, including RhoA and Rac, are key regulators of the actin cytoskeleton and are involved in cell adhesion, migration, and proliferation. researchgate.netportlandpress.comahajournals.org TF signaling has been shown to influence the activity of these GTPases. Ligation of TF can stimulate the small GTPase Rac in a manner dependent on the TF cytoplasmic domain. ashpublications.org
Rho GTPases can modulate the activity of several transcription factors, including Nuclear Factor-kappa B (NF-κB), which in turn can influence the expression of genes involved in inflammation and cell adhesion. ahajournals.org The activation of Rho and Rac by growth factors can lead to the reorganization of the actin cytoskeleton, formation of stress fibers, and focal adhesions, which are crucial for cell motility. researchgate.net The Rho/Rho kinase pathway is also involved in mediating cytoskeletal reorganization in response to certain stimuli. researchgate.net
| Signaling Pathway | Key Molecules | Primary Cellular Functions in TF Signaling |
| MAPK | ERK1/2, p38 | Cell Proliferation, Differentiation, Migration, Stress Response spandidos-publications.comashpublications.orgashpublications.orgimrpress.com |
| PI3K/Akt | PI3K, Akt (PKB) | Cell Survival, Regulation of TF Expression, Apoptosis Inhibition researchgate.netahajournals.orgahajournals.orgkarger.comd-nb.info |
| Rho GTPases | RhoA, Rac | Cytoskeletal Organization, Cell Migration, Gene Expression ashpublications.orgresearchgate.netahajournals.org |
Crosstalk with Integrin Adhesion Receptors
Thromboplastin engages in significant crosstalk with integrin adhesion receptors, influencing cell migration and signaling. TF can form a complex with integrins, and this association is crucial for positioning the TF-Factor VIIa (FVIIa) complex to activate Protease-Activated Receptor 2 (PAR2). ashpublications.org This interaction with integrins can modulate cellular adhesion and migration on extracellular matrix proteins like laminin-5. ahajournals.org Specifically, the cytoplasmic domain of TF can act as a negative regulator of cell migration mediated by the integrin α3β1. ahajournals.org
The association between TF and β1 integrins can be regulated by the binding of ligands to the extracellular domain of TF, a process that can be independent of PAR2 signaling or the proteolytic activity of FVIIa. ashpublications.orgsdbri.org In some cancer cells, such as breast cancer cells, TF is constitutively associated with β1 integrins, which in turn regulates TF-FVIIa-PAR2-mediated signaling events. ashpublications.orgnih.gov This crosstalk is not merely a structural association; it has functional consequences. For instance, the ligation of β1 integrins enhances TF-FVIIa-PAR2–mediated cytokine induction, indicating a synergistic relationship between TF and integrin signaling pathways. ashpublications.orgsdbri.org The interaction between the upper fibronectin-like domain of TF and the EGF4 domain of β1-integrin has been shown to induce signaling that results in cell proliferation. mdpi.com
Furthermore, the physical interaction between TF and integrins can be disrupted by specific monoclonal antibodies, which in turn inhibits direct TF-FVIIa signaling and can suppress tumor growth. ashpublications.orgashpublications.org This highlights the therapeutic potential of targeting the TF-integrin axis in cancer.
Transactivation of Receptor Tyrosine Kinases (e.g., Epidermal Growth Factor Receptor, Insulin-like Growth Factor-1 Receptor, Ephrin Receptors)
This compound signaling pathways involve the transactivation of several receptor tyrosine kinases (RTKs), a process that can be either dependent or independent of PAR activation. mdpi.com
Epidermal Growth Factor Receptor (EGFR): The TF-FVIIa complex can induce the transactivation of EGFR. mdpi.comresearchgate.net This can occur through various mechanisms, including the stimulation of metalloproteinases that release EGFR ligands like heparin-bound EGF. mdpi.com In some cellular contexts, this transactivation is mediated by the non-receptor protein tyrosine kinase Src. mdpi.comuni.lu The activation of EGFR through this pathway can subsequently trigger downstream signaling cascades, such as the p42/44 MAPK pathway. mdpi.com Interestingly, there is also evidence of a positive feedback loop where EGFR activation can upregulate TF expression. oncotarget.com
Insulin-like Growth Factor-1 Receptor (IGF-1R): The TF-FVIIa complex can transactivate the IGF-1R, a process that has been shown to be independent of PARs. mdpi.comdiva-portal.org This transactivation is significant as it can confer anti-apoptotic effects and protect cancer cells from programmed cell death. researchgate.netdiva-portal.org The mechanism of IGF-1R transactivation by TF-FVIIa is dependent on β1-integrin signaling and involves the phosphorylation of Src and caveolin 1. diva-portal.orgresearchgate.net
Ephrin Receptors (Eph): The TF-FVIIa complex can proteolytically cleave the ectodomains of Ephrin receptors, such as EphA2 and EphB2. researchgate.net This cleavage is independent of PAR2 and provides a novel mechanism by which TF-FVIIa can regulate cellular functions. researchgate.net
Platelet-Derived Growth Factor Receptor β (PDGFRβ): TF-FVIIa can induce the transactivation of PDGFRβ, a process that requires PAR2. mdpi.comahajournals.org This transactivation results in a specific pattern of phosphorylation on the PDGFRβ cytoplasmic domain. mdpi.com
It is noteworthy that the tyrosine phosphorylation responses induced by TF-FVIIa-mediated transactivation are generally of a lower magnitude compared to those induced by the native ligands of these receptors, suggesting a partial and selective activation. mdpi.com
Biological Consequences of Tissue Factor Non-Coagulant Signaling
The non-coagulant signaling functions of this compound have profound biological consequences, influencing key cellular processes that are often dysregulated in diseases like cancer.
Modulation of Cell Proliferation and Growth
This compound signaling, particularly through the TF-FVIIa-PAR2 pathway, plays a crucial role in modulating cell proliferation and tumor growth. ashpublications.orgspandidos-publications.com Activation of this pathway can lead to the production of various growth factors and cytokines that shape the tumor microenvironment and promote cell division. nih.govahajournals.org In astrocytomas, for example, TF-mediated signaling through PAR2 has been implicated in increasing the proliferation of glioma cell lines. spandidos-publications.com Similarly, in breast cancer, tumor cell TF-PAR2 signaling is considered crucial for tumor growth. ashpublications.orgresearchgate.net
The interaction of TF with other signaling molecules, such as its crosstalk with β1-integrin, can also directly impact cell proliferation. mdpi.com The binding of the upper extracellular domain of TF to β1-integrin has been shown to induce signaling pathways that lead to increased cell proliferation. mdpi.com
Influence on Cell Migration and Invasion Processes
A significant body of evidence points to the role of non-coagulant TF signaling in promoting cell migration and invasion, which are critical steps in tumor metastasis. spandidos-publications.commdpi.comaacrjournals.org The TF-FVIIa-PAR2 signaling axis is a key mediator of these processes. ahajournals.orgmdpi.com Activation of PAR2 by the TF-FVIIa complex can stimulate cell motility through various downstream pathways, including those involving phosphatidylinositol 3-kinase and β-arrestins. ashpublications.orgashpublications.org
In breast cancer cells, TF-FVIIa-PAR2 signaling promotes migration in a manner dependent on the chemokine interleukin-8 (IL-8) and the regulation of the cofilin pathway. ashpublications.orgsdbri.org Furthermore, the TF cytoplasmic domain itself can regulate cell migration. In its unphosphorylated state, it can suppress integrin-dependent migration, and this suppression can be reversed by phosphorylation, which can be triggered by PAR2 signaling. ahajournals.orgnih.gov The association of TF with integrins is thought to optimally position the complex for PAR2 activation, thereby enhancing cell motility. ashpublications.orgsdbri.org
The proteolytic cleavage of Ephrin receptors by the TF-FVIIa complex has also been shown to increase cell motility, providing another PAR-independent mechanism for TF's influence on cell migration. researchgate.net
Anti-Apoptotic Effects Mediated by Tissue Factor Signaling
This compound signaling can confer a survival advantage to cells by exerting anti-apoptotic effects. ashpublications.orgdiva-portal.org The TF-FVIIa complex is a known activator of anti-apoptotic signaling pathways, including the p42/44 MAPK and protein kinase B (Akt) pathways. mdpi.comnih.gov This can protect cells from apoptosis induced by various stimuli, including serum deprivation and loss of matrix adhesion (anoikis). ashpublications.orgnih.gov
In breast cancer cells, TF-FVIIa-PAR2 signaling has been shown to induce the expression of anti-apoptotic proteins like Birc3. nih.govahajournals.org Furthermore, the transactivation of the Insulin-like Growth Factor-1 Receptor (IGF-1R) by the TF-FVIIa complex is a key mechanism for its anti-apoptotic function, protecting cancer cells from TRAIL (TNF-related apoptosis inducing ligand)-dependent apoptosis. researchgate.netdiva-portal.org This protective effect has been observed in various cancer cell types, including prostate and breast cancer cells. diva-portal.org Inhibition of PAR2 has been shown to induce apoptosis in cervical cancer cells. nih.gov
Regulation of Gene and Protein Expression through TF-PAR Signaling
The signaling cascades initiated by this compound, particularly through Protease-Activated Receptors (PARs), lead to significant changes in gene and protein expression, thereby influencing a wide range of cellular functions. The TF-FVIIa-PAR2 signaling pathway is a potent inducer of a diverse array of genes, including those encoding pro-angiogenic factors, immune-modulating cytokines, and chemokines. nih.govahajournals.org
For instance, in human astrocytoma patients, the expression of TF signaling pathway elements correlates with the production of Vascular Endothelial Growth Factor (VEGF) and Interleukin-8 (IL-8). spandidos-publications.com In monocytic and endothelial cells, the induction of the TF gene itself is regulated by transcription factors such as NF-κB and AP-1 in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.govkarger.com In epithelial cells, serum and phorbol (B1677699) ester-induced TF gene expression is controlled by the transcription factors Egr-1 and Sp1. nih.gov
Furthermore, TF-PAR2 signaling can influence the expression of proteins involved in cell adhesion, migration, and apoptosis. mdpi.comahajournals.org In cervical cancer cells, a positive crosstalk between EGFR and the TF-PAR2 pathway was found to upregulate cyclooxygenase-2 (COX-2) expression. oncotarget.com The activation of PAR2 can also lead to the activation of transcription factors like STAT3, which in turn regulates the expression of genes involved in cell proliferation and survival. nih.gov This intricate regulation of gene and protein expression underscores the central role of TF signaling in orchestrating complex cellular programs in both health and disease.
Pathophysiological Roles of Tissue Factor
Tissue Factor in Thrombotic Disorders
Under pathological conditions, TF can trigger both arterial and venous thrombosis. ahajournals.org Its expression can be induced on monocytes and endothelial cells in inflammatory states, leading to a generalized activation of the clotting cascade. nih.gov
Atherothrombosis, a leading cause of cardiovascular mortality, is primarily driven by the rupture of atherosclerotic plaques and subsequent thrombus formation. nih.gov These plaques, particularly those with a lipid-rich core, contain high levels of TF expressed by macrophage foam cells and smooth muscle cells. nih.govnih.govahajournals.org
Upon plaque rupture, this TF is exposed to circulating blood, initiating the coagulation cascade. oup.comjacc.org The TF forms a complex with factor VIIa, which in turn activates factors IX and X, leading to the generation of thrombin and the formation of a fibrin-rich thrombus. ahajournals.orgahajournals.org This process is a key determinant of the thrombogenicity of atherosclerotic lesions. ahajournals.org The composition and vulnerability of the plaque, rather than just the degree of stenosis, are critical factors in triggering acute coronary events. oup.com
| Plaque Component | Tissue Factor (TF) Expression | Thrombogenicity |
|---|---|---|
| Lipid-Rich Core | High | High |
| Fibrous Cap | Low | Low |
| Normal Artery Wall | Very Low / Absent | Very Low |
Tissue factor also plays a significant role in venous thrombosis (VT), a condition where blood clots form in the deep veins. nih.govnih.gov While the vessel wall in veins is a potential source of TF, a growing body of evidence points to the importance of "blood-borne" TF. nih.govamegroups.org This circulating TF can be found on the surface of various cells, including monocytes and T-lymphocytes, and importantly, on microparticles (MPs). nih.gov
These TF-positive microparticles (TF+ MPs) are small membrane vesicles shed from activated or apoptotic cells, such as leukocytes and tumor cells. nih.govmdpi.com Elevated levels of TF+ MPs are found in various diseases, including cancer and sepsis, and are thought to trigger venous thrombosis. nih.govahajournals.org These microparticles provide a surface for the assembly of coagulation complexes, bypassing the need for vessel wall injury. mdpi.com
The source of tissue factor is a critical determinant of its role in thrombogenesis. Two main pools of TF are recognized:
Vascular Wall TF: Constitutively expressed by perivascular cells like adventitial fibroblasts, forming a "hemostatic envelope" that initiates coagulation upon vessel injury. nih.gov In pathological states like atherosclerosis, TF is aberrantly expressed by macrophages and smooth muscle cells within the plaque. nih.gov
Blood-Borne TF: This circulating pool of TF is primarily associated with monocytes and microparticles derived from various cells, including leukocytes, platelets, and tumor cells. nih.govnih.govahajournals.org This pool is believed to be involved in the propagation of thrombi and in thrombosis that occurs without vessel injury. nih.govahajournals.org Leukocytes, such as neutrophils and monocytes, are a significant source of this blood-borne TF. nih.gov Platelets have also been suggested as a source, potentially synthesizing TF or acquiring it from other cells. ahajournals.orgresearchgate.net
| Tissue Factor Pool | Primary Cellular Sources | Primary Role in Thrombosis |
|---|---|---|
| Vascular Wall TF | Adventitial Fibroblasts, Smooth Muscle Cells, Macrophages (in plaques) | Initiation of coagulation following vessel injury/plaque rupture |
| Blood-Borne TF | Monocytes, Neutrophils, Platelets, Microparticles (from various cells) | Thrombus propagation and thrombosis without vessel injury |
Tissue Factor in Disseminated Intravascular Coagulation (DIC)
Disseminated intravascular coagulation (DIC) is an acquired syndrome characterized by widespread intravascular activation of coagulation. msdmanuals.commedscape.com The exposure of TF to the blood is the primary trigger for the initiation of DIC in most cases. nih.govresearchgate.net
The systemic exposure of TF that triggers DIC can occur through several mechanisms:
Sepsis: Infections, particularly with gram-negative bacteria, cause endotoxins to induce TF expression on monocytes and potentially endothelial cells. ahajournals.orgmsdmanuals.com This is a major cause of DIC. medscape.com
Obstetric Complications: Conditions like placental abruption can lead to the entry of placental tissue, which is rich in TF, into the maternal circulation. msdmanuals.comresearchgate.net
Cancer: Many types of cancer cells, especially those of epithelial origin, can overexpress TF. mdpi.com This contributes to a hypercoagulable state and can lead to DIC, particularly in advanced malignancies. mdpi.comnih.gov
Trauma: Severe trauma can cause the release of TF from damaged tissues into the circulation. medscape.com
In these conditions, the excessive and widespread exposure to TF overwhelms the natural anticoagulant mechanisms, leading to uncontrolled thrombin generation, fibrin (B1330869) deposition in the microvasculature, and consumption of clotting factors and platelets. msdmanuals.commedscape.comresearchgate.net
Circulating TF-containing microparticles (TF+ MPs) are increasingly recognized as key players in the pathogenesis of DIC. nih.gov These microparticles, shed from sources like tumor cells or activated monocytes during sepsis, are potent activators of coagulation. mdpi.comnih.govnih.gov
In patients with sepsis-induced DIC, higher levels of TF+ MP activity are observed compared to septic patients without DIC. nih.gov This activity correlates with the severity of the inflammatory response. nih.gov In cancer-associated DIC, tumor-derived TF+ MPs contribute significantly to the coagulopathy. mdpi.com These microparticles provide a mobile, procoagulant surface that can initiate and amplify coagulation throughout the circulation, contributing to the widespread fibrin deposition characteristic of DIC. mdpi.comnih.gov
Tissue Factor in Inflammation and Immune Responses
Tissue factor (TF), historically recognized as the primary initiator of the extrinsic coagulation cascade, is now understood to play a much broader role in pathophysiology, including significant involvement in inflammation and immune responses. qiagen.comnih.gov The expression of TF can be induced on various cells, including monocytes and endothelial cells, in response to inflammatory stimuli such as endotoxins, tumor necrosis factor (TNF), and interleukin-1 (IL-1). nih.gov This upregulation of TF serves as a critical link between inflammation and thrombosis. droracle.ai
Beyond its role in coagulation, the complex of TF and factor VIIa (FVIIa) can activate intracellular signaling pathways that promote inflammation. wikipedia.org A key mechanism for this is the activation of Protease-Activated Receptors (PARs), particularly PAR2. wikipedia.org The TF-FVIIa complex can cleave and activate PAR2, initiating downstream signaling cascades. nih.gov
Activation of these signaling pathways, including the JAK/STAT, ERK, PI3K, and p38 MAPK pathways, leads to the expression of various pro-inflammatory and pro-angiogenic molecules. qiagen.com These include cytokines, chemokines like MIP-1α and RANTES, and adhesion molecules. qiagen.comnih.gov This TF-dependent signaling can contribute to leukocyte adhesion and transendothelial migration, further propagating the inflammatory response. nih.gov
The pro-inflammatory effects of TF are evident in various pathological conditions. For instance, in asthma, cardiovascular diseases, and viral infections, aberrant TF expression contributes to tissue hypertrophy, inflammation, and thrombosis. nih.gov Studies have shown that TF itself possesses potent inflammogenic properties, capable of inducing arthritis in animal models, mediated predominantly by monocytes and their release of chemokines. nih.gov This highlights that TF can directly trigger an immune and inflammatory response, independent of its coagulation-initiating function. nih.gov
The interplay between the coagulation system and the innate immune system is an evolutionarily conserved defense mechanism termed "immunothrombosis." htct.com.brnih.gov This process is designed to recognize and contain pathogens, preventing their systemic dissemination by forming a localized thrombus. htct.com.brnih.gov Tissue factor is a central player in initiating this response. portlandpress.com
Upon encountering pathogens, innate immune cells such as monocytes, macrophages, and neutrophils are stimulated to express and release TF. nih.gov This can occur through various mechanisms, including the activation of pattern recognition receptors (PRRs) by microbial products like lipopolysaccharide (LPS). nih.govportlandpress.com The released TF, which can be in the form of microparticles, then triggers the coagulation cascade, leading to fibrin formation and platelet activation. nih.govportlandpress.com
Neutrophil extracellular traps (NETs), which are web-like structures of DNA, histones, and granular proteins released by neutrophils, also play a crucial role in immunothrombosis. htct.com.br NETs can provide a scaffold for thrombus formation and have been shown to be enriched with TF, further amplifying the procoagulant response. frontiersin.orgnih.gov This TF-enriched NET formation is implicated in the progression of conditions like sepsis-induced lung injury. frontiersin.org
However, when this process becomes dysregulated, it can lead to a pathological state known as thromboinflammation, which is characteristic of severe conditions like sepsis and disseminated intravascular coagulation (DIC). nih.govnih.gov In these states, the excessive and widespread activation of immunothrombosis contributes to microvascular thrombosis, tissue damage, and organ failure. nih.govportlandpress.com The interaction between thrombin-activated platelets and neutrophils can further enhance the formation of TF-enriched NETs, creating a vicious cycle of coagulation and inflammation. nih.gov
| Signaling Pathway | Key Molecules Involved | Cellular Outcome |
| PAR2 Activation | TF, FVIIa, PAR2 | - Upregulation of pro-inflammatory cytokines and chemokines- Increased expression of adhesion molecules- Promotion of cell migration and angiogenesis qiagen.comwikipedia.org |
| MAPK/ERK Pathway | TF, FVIIa, PAR2, ERK1/2 | - Regulation of cell proliferation, differentiation, and survival- Contribution to inflammatory responses qiagen.com |
| PI3K/Akt Pathway | TF, FVIIa, PAR2, PI3K, Akt | - Promotion of cell survival and growth- Involvement in angiogenesis qiagen.commdpi.com |
| JAK/STAT Pathway | TF, FVIIa, PAR2, JAK, STAT | - Regulation of gene expression related to inflammation and immunity qiagen.com |
Tissue Factor in Tumor Biology
Tissue factor (TF) is increasingly recognized for its significant contributions to cancer progression, extending far beyond its role in hemostasis. qiagen.comashpublications.org Many types of cancer, particularly adenocarcinomas, exhibit high levels of TF expression, which often correlates with a poorer prognosis. nih.gov The involvement of TF in tumor biology is multifaceted, influencing primary tumor growth, survival, angiogenesis, and metastasis. nih.govnih.gov
Oncogenic events, such as the activation of the K-ras oncogene and the inactivation of the p53 tumor suppressor, can lead to the upregulation of TF expression in cancer cells. qiagen.comashpublications.org The TF expressed on the surface of tumor cells can initiate the coagulation cascade by binding to factor VIIa (FVIIa). nih.gov This not only contributes to the hypercoagulable state often seen in cancer patients but also activates signaling pathways that directly promote tumor progression. nih.govashpublications.org
Tissue factor plays a direct role in fostering the growth and survival of primary tumors through several mechanisms, many of which are mediated by intracellular signaling. ashpublications.orgnih.gov
Tumor cell-derived TF is a key driver of tumor progression. The complex formed between TF and FVIIa on the cancer cell surface can activate Protease-Activated Receptor 2 (PAR2). nih.govnih.gov This TF-FVIIa-PAR2 signaling axis triggers downstream pathways that promote cell proliferation and survival. ashpublications.orgnih.gov For instance, this signaling can lead to the phosphorylation of p44/42 MAPK and Akt/protein kinase B, which in turn activates the mTOR pathway, a central regulator of cell growth, proliferation, and survival. mdpi.com
Furthermore, TF-mediated signaling can enhance the production of various growth factors and cytokines that support the tumor microenvironment. nih.gov For example, TF/FVIIa-dependent activation of PAR2 has been shown to induce the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8). nih.govnih.gov This stimulation of angiogenesis is critical for supplying the growing tumor with necessary nutrients and oxygen. ashpublications.org
Research using xenograft models has demonstrated that knockdown of TF in cancer cells results in decreased angiogenesis and a corresponding reduction in primary tumor growth. ashpublications.org Interestingly, in many of these studies, the effects on tumor growth were independent of the downstream coagulation cascade, highlighting the importance of TF-mediated cellular signaling. ashpublications.org
The interaction of TF with integrins is another crucial aspect of its role in tumor growth. ashpublications.org TF can form a complex with β1-integrins, which is essential for efficient PAR2 signaling. ashpublications.org This interaction not only facilitates pro-tumorigenic signaling but also regulates the interaction between cancer cells and the extracellular matrix, further contributing to tumor development. ashpublications.org Some tumors even produce their own FVII, creating an autocrine loop for TF/FVIIa/PAR2 signaling that promotes their growth. ashpublications.org
In addition to its signaling functions, the procoagulant activity of TF also contributes to tumor growth. The generation of thrombin, a key enzyme in the coagulation cascade, can itself act as a potent growth factor for many tumor cells. nih.govnih.govd-nb.info Thrombin can stimulate tumor cell proliferation, adhesion, and angiogenesis, further supporting the expansion of the primary tumor. nih.govmusc.edu The formation of a fibrin matrix around the tumor, initiated by TF, can also provide a scaffold that supports tumor growth and invasion. nih.gov
| Mechanism | Key Mediators | Outcome for Tumor Growth & Survival |
| PAR2 Signaling | TF, FVIIa, PAR2 | Activation of pro-proliferative and anti-apoptotic pathways (e.g., MAPK, PI3K/Akt). mdpi.comashpublications.orgnih.gov |
| Angiogenesis Induction | VEGF, IL-8 | Increased blood supply to the tumor, providing essential nutrients and oxygen. nih.govnih.gov |
| Integrin Interaction | β1-integrins | Enhanced PAR2 signaling and modulation of cell-matrix interactions. ashpublications.org |
| Thrombin Generation | Thrombin | Direct stimulation of tumor cell proliferation and survival. nih.govnih.govd-nb.info |
| Fibrin Deposition | Fibrin | Creation of a supportive scaffold for tumor cell growth and invasion. nih.gov |
Contributions to Primary Tumor Growth and Survival
Influence of Host Cell Tissue Factor in the Tumor Microenvironment
Tissue Factor (TF), also known as thromboplastin, is expressed not only by cancer cells but also by various host cells within the tumor microenvironment (TME), including monocytes, macrophages, and endothelial cells. aacrjournals.orgahajournals.org The interplay between TF from tumor cells and host cells influences tumor progression. karger.com While TF expressed by cancer cells is a key contributor to tumor growth, the role of host TF is more complex and appears to be context-dependent. aacrjournals.orgnih.gov
In the TME, coagulation factors can extravasate due to enhanced tumor vasculature permeability, leading to continuous TF-mediated activation of coagulation proteases on both tumor and stromal cell surfaces. aacrjournals.org This results in fibrin deposition, a common feature in the tumor stroma. aacrjournals.org Host cells, such as tumor-associated macrophages, endothelial cells, and myofibroblasts, contribute to the TF pool in the TME, particularly in advanced cancer stages. ahajournals.org These host cells can promote tumor progression through direct TF signaling or indirect thrombin-mediated pathways. ahajournals.org
Studies using genetic models have shown that while TF expressed by cancer cells is a primary driver of tumor growth, TF expressed by host myeloid and endothelial cells may play a less significant role in this specific process. aacrjournals.org For instance, transplanting TF-negative cancer cells into mice with TF-deficient stromal cells (myeloid or endothelial) resulted in retarded tumor growth, highlighting the importance of the tumor cell's own TF. aacrjournals.org Conversely, the growth of TF-proficient tumors was not significantly impaired in hosts with reduced TF levels, suggesting a degree of interchangeability or compensation. ahajournals.org It has been postulated that TF can be transferred between tumor and host cells via microvesicles, which could explain this complementarity. ahajournals.org
The recruitment of non-cancerous host stromal cells, such as fibroblasts and mesenchymal stromal cells, is a critical step in tumor progression, as these cells secrete a variety of mediators that facilitate tumor growth and angiogenesis. jefferson.edu Within this intricate environment, host TF contributes to shaping the tumor landscape, influencing vascular patterning and the response to therapy in a tumor-specific manner. nih.govahajournals.org
Promotion of Tumor Angiogenesis
Tissue Factor plays a significant role in promoting tumor angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. nih.govyoutube.com This process is mediated through both coagulation-dependent and coagulation-independent signaling pathways. nih.govahajournals.org
Coagulation-Dependent Mechanisms: The primary coagulation-dependent mechanism involves the TF-initiated generation of thrombin, which in turn leads to the deposition of a cross-linked fibrin matrix. nih.gov This fibrin scaffold provides a provisional matrix that facilitates the infiltration of blood vessels, thereby supporting angiogenesis. nih.gov Furthermore, the activation of the coagulation cascade can indirectly promote angiogenesis by triggering the release of pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), from activated platelets. nih.govahajournals.org
Coagulation-Independent Mechanisms (Signaling): TF, upon binding to its ligand Factor VIIa (FVIIa), can initiate intracellular signaling cascades that directly promote angiogenesis. nih.govnih.gov This signaling is often mediated through the activation of Protease-Activated Receptors (PARs), particularly PAR2. nih.govnih.gov The TF:FVIIa complex can cleave and activate PAR2, leading to the upregulation of pro-angiogenic cytokines and growth factors. nih.govnih.gov
Key research findings on TF-mediated angiogenesis include:
The TF:FVIIa-PAR2 signaling pathway has been shown to induce the expression of the pro-angiogenic cytokine Interleukin-8 (IL-8) in tumor cells. aacrjournals.org
An alternatively spliced, soluble form of TF (asTF) can stimulate angiogenesis by binding to endothelial integrins αvβ3 and α6β1. nih.gov
On tumor cells, full-length TF is associated with β1 integrins, which supports TF-FVIIa-PAR2 signaling, leading to the upregulation of pro-angiogenic and immune-modulatory cytokines. nih.gov
Studies in mice have shown that a deficiency in PAR2, but not the thrombin receptor PAR1, can delay the angiogenic switch in spontaneous breast cancer development. nih.gov
Hypoxia, a common condition in the tumor microenvironment, can induce the expression of VEGF, which in turn can induce TF expression in the host compartment, creating a positive feedback loop that enhances angiogenesis. ahajournals.orgyoutube.com
| Mechanism | Key Molecules Involved | Outcome |
|---|---|---|
| Coagulation-Dependent | Thrombin, Fibrin | Formation of a pro-angiogenic matrix |
| Coagulation-Independent (Signaling) | TF:FVIIa, PAR2, Integrins | Upregulation of pro-angiogenic factors (e.g., VEGF, IL-8) |
| Role of asTF | asTF, Integrins αvβ3 and α6β1 | Stimulation of angiogenesis via integrin ligation |
Mechanisms of Metastasis Enhancement by Tissue Factor
Tissue Factor is a key determinant of metastatic potential, influencing multiple steps of the metastatic cascade, from the survival of tumor cells in circulation to their eventual extravasation and colonization of distant sites. nih.govresearchgate.netashpublications.org
Circulating tumor cells (CTCs) that express high levels of TF exhibit enhanced metastatic capabilities. nih.govmdpi.com TF on the surface of CTCs can initiate the coagulation cascade in the bloodstream, leading to the formation of a fibrin-platelet cloak around the tumor cell. nih.govnih.gov This protective shield is thought to facilitate metastasis through several mechanisms:
Immune Evasion: The fibrin coating can protect CTCs from clearance by the host's immune system, particularly from natural killer (NK) cell-mediated lysis. ashpublications.orgmdpi.com
Enhanced Survival: The formation of platelet-tumor cell aggregates can promote the survival of CTCs in the harsh environment of the circulation. nih.gov
Adhesion to Endothelium: The fibrin-platelet cloak can facilitate the adhesion of CTCs to the endothelial lining of blood vessels at distant sites, a crucial step for extravasation. ahajournals.orgqiagen.com
Recent research has also highlighted the link between TF expression and cellular phenotypes associated with metastasis, such as the Epithelial-Mesenchymal Transition (EMT). mdpi.com Genes induced during EMT, a process that gives cancer cells migratory and invasive properties, include TF. mdpi.com This provides CTCs with procoagulant properties that facilitate their metastatic seeding. mdpi.com
The TF-initiated activation of the coagulation cascade culminates in the conversion of fibrinogen to fibrin, leading to the formation of a fibrin mesh. nih.gov This process is critical for the entrapment of CTCs within the microvasculature of target organs, thereby promoting metastasis. nih.govnih.gov
The deposition of fibrin around CTCs traps them within small blood vessels, increasing their retention time and facilitating their interaction with the endothelium. nih.govnih.gov This microvascular entrapment is a key step that precedes the extravasation of tumor cells into the surrounding tissue to form secondary tumors. mdpi.com
Studies have shown that in fibrinogen-deficient mice, the number of lung metastases is significantly reduced following the intravenous injection of melanoma cells, underscoring the importance of the fibrin clot in metastasis. nih.govnih.gov The presence of fibrin thrombi in microvascular networks has been demonstrated to enhance cancer cell retention, adhesion, and subsequent extravasation. nih.govresearchgate.net The expression of TF in the microvasculature is significantly correlated with the extent of fibrin deposition. researchgate.net
Association of Tissue Factor with Cancer Stem Cells
A growing body of evidence suggests a significant link between Tissue Factor and cancer stem cells (CSCs), also known as tumor-initiating cells (TICs). ahajournals.orgnih.gov CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, growth, metastasis, and recurrence. nih.govashpublications.org
Several studies have shown that cancer cells expressing CSC markers, such as CD133, also exhibit elevated levels of TF expression and activity. ahajournals.orgiiarjournals.org This co-expression suggests that TF may play a role in maintaining the properties of CSCs and contributing to their function within the tumor. ahajournals.org The TF/PAR system may act as a "blood sensing" mechanism, allowing CSCs to respond to coagulation proteases and changes in the microenvironment, such as fibrin deposition and platelet activation. ahajournals.orgnih.gov These interactions are thought to contribute to the formation of a supportive "niche" for CSCs, which is crucial for their survival and clonal growth. ahajournals.orgnih.gov
For example, in squamous cell carcinoma cells, TF expression correlates with the presence of the CSC marker CD133 and the ability of these cells to form tumor spheres, an in vitro characteristic of CSCs. iiarjournals.org Similarly, in breast cancer, cells with high TF expression show increased tumor sphere-forming ability and higher expression of stem cell markers. iiarjournals.org It is hypothesized that TF may contribute to the CSC niche by initiating local fibrin deposition, which can provide a supportive scaffold for these cells. ahajournals.org
| Cancer Type | CSC Marker | Observed Correlation with Tissue Factor |
|---|---|---|
| Squamous Cell Carcinoma | CD133 | TF expression correlates with CD133 presence and tumor sphere formation |
| Breast Cancer | Not specified | High TF-expressing cells have increased tumor sphere-forming ability and higher stem cell marker expression |
| Glioblastoma | CD133 | Cancer cell subpopulations expressing CD133 have higher levels of procoagulant TF |
Oncogenic Regulation of Tissue Factor Expression in Malignancy
The expression of Tissue Factor in cancer cells is not random but is often a direct consequence of the same genetic alterations that drive tumorigenesis. karger.comnih.gov Several key oncogenes and tumor suppressor genes have been shown to regulate TF expression, providing a direct link between malignant transformation and the procoagulant state often observed in cancer patients. nih.govashpublications.org
Key Oncogenic Pathways Influencing TF Expression:
K-ras: Activation of the K-ras oncogene, a common mutation in many cancers, has been shown to upregulate TF expression. ashpublications.orgashpublications.org
EGFR: The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently overactive in cancer, can also lead to increased TF expression. ashpublications.orgnih.gov This includes mutant forms of EGFR, such as EGFRvIII. nih.govashpublications.org
p53: Loss of the tumor suppressor gene p53, another hallmark of cancer, is associated with enhanced TF expression. ashpublications.orgashpublications.org The effects of K-ras activation and p53 loss on TF upregulation appear to be cooperative. ashpublications.org
PTEN: Inactivation of the tumor suppressor PTEN has also been linked to increased TF levels. nih.gov
These oncogenic events can drive TF upregulation through various signaling pathways, including the MAPK and PI3K pathways. ashpublications.org This oncogene-driven TF expression is not only observed on the cell membrane but also on microvesicles shed by cancer cells, which can contribute to systemic hypercoagulability. ashpublications.org
Furthermore, the tumor microenvironment can also influence TF expression. For example, hypoxia, a common feature of solid tumors, can drive TF expression through the early growth response gene-1 (EGR-1), rather than the hypoxia-inducible factor-1α (HIF-1α). ashpublications.org The process of epithelial-to-mesenchymal transition (EMT), which is critical for metastasis, has also been shown to induce TF expression. nih.gov
The direct regulation of TF by oncogenic events provides a strong rationale for the frequent overexpression of TF in various cancers and its subsequent involvement in tumor growth, angiogenesis, and metastasis. karger.com This also suggests that therapies targeting these oncogenic pathways may have the additional benefit of downregulating TF expression. ashpublications.orgnih.gov
Advanced Research Methodologies and Experimental Models in Tissue Factor Studies
In Vivo Animal Models for Tissue Factor Research
Animal models, particularly mice, are indispensable for studying the physiological and pathological roles of TF in a whole organism.
Complete deletion of the TF gene (knockout) is embryonically lethal in mice, as the embryos die from defective yolk sac vasculature and hemorrhage between embryonic days 9.5 and 10.5. pnas.org To overcome this, several sophisticated genetically engineered mouse models have been developed.
Low TF (Hypomorphic) Mice: These mice were created by rescuing TF-knockout embryos with a minigene expressing low levels of human TF (hTF). ahajournals.org These "low TF" mice express only about 1-2% of the normal wild-type TF levels and are viable, though they exhibit bleeding phenotypes similar to mice with low levels of FVII. ahajournals.org This model has been crucial for studying the role of TF in hemostasis and thrombosis. ahajournals.orgahajournals.org
TF Floxed Mice: In these mice, the TF gene (or a critical exon) is flanked by loxP sites ("floxed"). nih.govjax.org These mice have normal TF expression and function. jax.org However, when they are bred with mice expressing Cre recombinase, the floxed portion of the TF gene is excised, leading to a knockout of TF in the specific cells or tissues where Cre is expressed. nih.govjax.org
| Mouse Model | Genetic Modification | Phenotype | Key Research Application |
|---|---|---|---|
| Global TF Knockout | Complete deletion of the murine TF gene. pnas.org | Embryonic lethal due to hemorrhage and defective yolk sac vasculature. pnas.org | Demonstrates the essential role of TF in embryonic development. pnas.org |
| Low TF (Hypomorphic) | Expresses ~1% of wild-type TF levels from a human TF minigene on a mouse TF knockout background. ahajournals.org | Viable but with a severe bleeding diathesis. ahajournals.org | Studying the threshold levels of TF required for hemostasis and its role in thrombosis. ahajournals.orgahajournals.org |
| TF Floxed (F3flox/flox) | Exon 1 of the TF gene is flanked by loxP sites. jax.org | Normal phenotype, viable, and fertile. jax.org | Foundation for creating cell-specific TF knockout models by crossing with Cre-driver lines. nih.govjax.org |
By crossing TF floxed mice with various Cre-driver lines, researchers can delete TF in specific cell populations to investigate the contribution of different cellular pools of TF to hemostasis and disease processes. ahajournals.orggenoway.com
Myeloid Cell-Specific Deletion: Using LysM-Cre mice, TF can be deleted in mature monocytes/macrophages and neutrophils. nih.govjax.org Studies with these mice (TFflox/flox/LysM-Cre) have helped to delineate the role of TF from myeloid cells in thrombosis and inflammation. nih.gov
Endothelial and Hematopoietic Cell Deletion: Tie2-Cre transgenic mice are used to delete TF in both endothelial cells and hematopoietic cells. nih.govahajournals.orgjax.org This model is valuable for investigating the contribution of blood-borne and vascular wall TF in processes like sickle cell disease. ashpublications.org
Platelet-Specific Deletion: By using the Pf4-iCre driver line, TF can be specifically deleted in megakaryocytes and platelets. jax.org
Smooth Muscle Cell-Specific Deletion: The SM22α-Cre line allows for the targeted deletion of TF in vascular smooth muscle cells. ahajournals.orgjax.org
These cell-specific deletion models have been instrumental in revealing that TF from different cellular sources plays distinct roles in thrombosis, hemostasis, and inflammation. ashpublications.org For example, in a mouse model of sickle cell disease, deleting TF specifically in endothelial cells attenuated inflammation but did not affect the activation of coagulation, indicating that TF from other cell types was responsible for the prothrombotic state. ashpublications.org
Models for Studying Tissue Factor in Thrombosis and Hemostasis
The study of tissue factor (TF), also known as thromboplastin, in the context of thrombosis and hemostasis relies on a variety of experimental models. These models, spanning from in vitro and ex vivo systems to complex in vivo animal studies, are crucial for dissecting the multifaceted role of TF in both physiological blood clotting and pathological thrombus formation.
In Vitro Models
In vitro models offer a controlled environment to study specific aspects of TF-mediated coagulation. A primary tool in this category is the microfluidic flow chamber. mdpi.comashpublications.org These devices allow for the perfusion of whole blood or its components over surfaces coated with pro-thrombotic molecules like collagen and tissue factor, mimicking the conditions within a blood vessel. mdpi.comaacrjournals.orgnih.gov By varying the surface density of TF and the geometry of the chamber, researchers can investigate how TF localization influences clot structure, growth, and mechanics under defined shear flow conditions. aacrjournals.org For instance, studies using these systems have shown a synergistic effect of TF surface density and the area of exposure on the generation of thrombin and fibrin (B1330869). aacrjournals.org
Other in vitro approaches include using cell-free homogenates of atherosclerotic plaques as the thrombogenic agent to model arterial thrombosis. nih.gov Furthermore, models have been developed to study thrombin generation initiated by the contact of plasma with the surfaces of medical devices like catheters, which can be assessed in both platelet-poor and platelet-rich plasma. nih.gov These models are instrumental in evaluating the efficacy of antithrombotic agents.
Ex Vivo Models
Ex vivo models bridge the gap between in vitro simplicity and in vivo complexity by using biological samples from humans or animals. One such model involves the perfusion of freshly drawn human blood through flow chambers, allowing for real-time visualization of thrombus formation. aacrjournals.org Using multicolor immunofluorescence microscopy, researchers have demonstrated the co-localization of platelets, fibrin, and circulating blood-borne TF in growing thrombi on collagen-coated surfaces. aacrjournals.org This provides direct evidence that circulating TF contributes to the propagation of a thrombus. aacrjournals.org
Another innovative ex vivo model utilizes patient-specific endothelial cells, such as endothelial colony-forming cells (ECFCs), and autologous plasma. plos.org In these models, a monolayer of ECFCs is overlaid with plasma, and coagulation is initiated by adding TF. plos.org This personalized approach allows for the investigation of how individual variations in both plasma components and endothelial cell function affect coagulation pathways, such as the protein C pathway. plos.org For example, such models have shown that while thrombin formation rates may be similar, activated protein C (APC) formation is significantly higher in individuals with the Factor V Leiden mutation. plos.org
In Vivo Animal Models
Animal models are indispensable for understanding the systemic effects of TF in a physiological context. Mouse models are particularly prevalent due to the availability of genetic modification techniques. ashpublications.orgnih.gov However, because a complete TF deficiency is lethal during embryonic development, researchers have developed inventive genetic models. ashpublications.orgashpublications.org These include "low TF" mice that express human TF at about 1% of normal levels, allowing for survival while enabling the study of TF's role in thrombosis. nih.govashpublications.org Additionally, mice with cell type-specific deletions of the TF gene (e.g., in smooth muscle cells or hematopoietic cells) have been created to dissect the relative contributions of "vessel wall" TF versus circulating TF. nih.gov
Thrombosis is typically induced in these models through various forms of vascular injury:
Ferric chloride (FeCl₃) model: Topical application of FeCl₃ to an artery or vein induces oxidative injury to the endothelium, leading to thrombus formation. nih.gov Studies using this model in mice with reduced TF activity have shown an increased time to vessel occlusion, indicating that vessel wall TF is a key mediator in this type of thrombosis. nih.gov
Ligation/Stasis models: Surgical ligation of a vein, such as the inferior vena cava (IVC), creates conditions of blood stasis that promote the formation of fibrin-rich "red clots". nih.gov Studies in low TF mice have demonstrated smaller thrombi in this model, and TF has been identified within monocytes and on adjacent endothelial cells in the thrombi. nih.gov
Laser-induced injury model: A focused laser beam is used to injure the vessel wall in microvessels, allowing for high-resolution imaging of thrombus formation in real-time. ahajournals.org This model has shown that both vessel wall TF and circulating TF-positive microparticles contribute to thrombus development. nih.govahajournals.org
Electrical injury model: An electrical current is applied to the vessel, causing endothelial denudation and exposing subendothelial TF. Inhibition of TF in this model has been shown to prevent thrombus formation. nih.gov
These models have collectively revealed that the source of TF driving thrombosis is context-dependent. While vessel wall TF is critical in models with significant vascular damage, circulating TF, often associated with microparticles derived from monocytes, appears to play a more prominent role in thrombus propagation, especially in the microvasculature. ashpublications.orgnih.govahajournals.org For example, research in genetically altered mice has shown that the accumulation of TF in a growing arterial thrombus is dependent on the interaction between P-selectin on activated platelets and its ligand, PSGL-1, on TF-bearing microparticles. ahajournals.org
Table 1: Research Findings from Models Studying Tissue Factor in Thrombosis and Hemostasis
| Model Type | Specific Model/Technique | Key Research Finding | Reference |
|---|---|---|---|
| In Vivo | FeCl₃-induced carotid artery injury in mice with conditional TF deletion in smooth muscle cells | Vessel wall TF, not hematopoietic cell-derived TF, is the primary driver of thrombosis in this arterial injury model. | nih.gov |
| In Vivo | Inferior Vena Cava (IVC) ligation in "low TF" mice | Reduced TF levels lead to smaller venous thrombi, confirming the critical role of TF in venous thrombosis. | nih.gov |
| In Vivo | Laser-induced cremaster muscle arteriole injury in mice | Both vessel wall TF and circulating TF-positive microparticles contribute to thrombus formation in the microvasculature. | nih.gov |
| In Vivo | Photothrombotic stroke model in mice with neuroectodermal cell-specific TF deletion | Astrocyte-derived TF contributes to microvascular thrombosis and reperfusion injury after ischemic stroke. | spandidos-publications.com |
| Ex Vivo | Whole blood perfusion over collagen/TF in a flow chamber | Circulating TF, platelets, and fibrin co-localize in developing thrombi, supporting a role for blood-borne TF in thrombus propagation. | aacrjournals.org |
| Ex Vivo | Patient-derived endothelial cells and autologous plasma model | Allows for personalized assessment of coagulation pathways, revealing higher APC formation in Factor V Leiden carriers. | plos.org |
| In Vitro | Microfluidic device with varying TF surface density | TF localization (density and spatial distribution) synergistically controls the rate of thrombin/fibrin generation and clot structure under flow. | aacrjournals.org |
| In Vitro | Human whole-blood microfluidic model of inflammatory thrombosis | Enables testing of human-specific therapeutics; demonstrated that ICAM-1–targeted thrombomodulin effectively inhibits TF-driven thrombosis. | amegroups.org |
Models for Investigating Tissue Factor's Role in Tumor Biology
Beyond its role in hemostasis, tissue factor is increasingly recognized as a key player in cancer progression, influencing tumor growth, angiogenesis, and metastasis. nih.gov This has led to the development of specific research models to elucidate the mechanisms by which TF contributes to tumor biology, distinguishing between its procoagulant functions and its signaling activities.
In Vitro Models
In vitro studies predominantly use cultured cancer cell lines. plos.org Researchers can select cell lines from various cancers (e.g., pancreatic, breast, colorectal, glioma) that exhibit different endogenous levels of TF expression. nih.govtandfonline.com For example, high-TF-expressing breast cancer cells (MDA-MB-231) can be compared to low-TF-expressing lines (MCF-7) to study TF-dependent cellular processes. plos.org Genetic manipulation techniques, such as siRNA knockdown or overexpression, allow for the direct assessment of TF's contribution to cell behavior. amegroups.org These models are instrumental in studying TF-mediated signaling, which often involves the activation of Protease-Activated Receptors (PARs), particularly PAR2, by the TF:FVIIa complex. amegroups.orgnih.gov Such signaling has been shown to promote the proliferation and migration of cancer cells and to upregulate the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). aacrjournals.orgnih.gov
In Vivo Animal Models
In vivo models are essential for studying the complex interactions between TF-expressing tumor cells and the host microenvironment.
Xenograft Models: These are the most common models and involve the injection of human tumor cells into immunodeficient mice (e.g., SCID or nude mice). nih.gov This allows the growth of human tumors and the study of human-specific TF. For example, orthotopic xenograft models, where human pancreatic cancer cells are implanted into the pancreas of a mouse, have been used to show that tumor-derived TF activates coagulation and that TF-positive microparticles released from the tumor can enhance venous thrombosis. nih.gov Xenograft models of breast cancer and fibrosarcoma have demonstrated that reducing TF expression or blocking its signaling function can decrease tumor growth by inhibiting angiogenesis. ashpublications.orgashpublications.org
Allograft (Syngeneic) Models: These models use mouse tumor cells injected into immunocompetent mice of the same strain. nih.gov This allows for the study of TF in the context of a fully functional immune system. Studies using B16 melanoma cells in C57Bl/6 mice have shown that blocking TF activity reduces experimental lung metastasis. nih.gov
Genetically Engineered Mouse Models (GEMMs): These models involve mice that are genetically programmed to develop specific types of cancer, such as the PyVmT model for breast cancer. aacrjournals.org By crossing these mice with mice that have conditional TF alleles (TF-floxed mice), researchers can specifically delete TF in tumor cells or in host stromal cells (like endothelial cells or macrophages). aacrjournals.orgnih.gov These sophisticated models have provided clear evidence that TF expressed by the cancer cells themselves, rather than by host cells, is the critical driver of tumor growth. aacrjournals.org
These in vivo models have been crucial in demonstrating that TF promotes tumor progression through both coagulation-dependent and coagulation-independent mechanisms. The coagulation-dependent pathway involves the generation of a fibrin scaffold that supports tumor cell survival and metastasis. nih.gov The coagulation-independent pathway involves TF:FVIIa signaling through PAR2, which promotes tumor angiogenesis and proliferation. ashpublications.orgnih.gov
Table 2: Research Findings from Models Investigating Tissue Factor's Role in Tumor Biology
| Model Type | Specific Model/Technique | Key Research Finding | Reference |
|---|---|---|---|
| In Vivo | Human pancreatic cancer cell (HPAF-II) xenograft in nude mice | Tumor-derived TF activates systemic coagulation, and TF-positive microparticles released by the tumor can enhance venous thrombosis. | nih.gov |
| In Vivo | Human breast cancer (MDA-MB-231) xenograft in SCID mice | Blocking TF signaling (via Mab-10H10), independent of its procoagulant function, is sufficient to attenuate primary tumor growth. | ashpublications.org |
| In Vivo | PyVmT spontaneous mammary carcinoma model with conditional TF knockout | TF expressed by cancer cells, not host stromal cells (macrophages, endothelial cells), is the key contributor to tumor growth. | aacrjournals.org |
| In Vivo | Fibrosarcoma cells with TF knockdown in a xenograft model | TF knockdown results in decreased tumor angiogenesis (via altered VEGF) and consequently reduced primary tumor growth. | ashpublications.org |
| In Vivo | Orthotopic retinoblastoma transplantation model in mice | TF is selectively expressed in highly proliferative areas of the tumor; blocking the TF pathway inhibits FGF2-induced tumor cell proliferation. | spandidos-publications.com |
| In Vitro | Human colon cancer cell lines (e.g., LOVO) with TF knockdown | TF expression level correlates with the invasive ability of the cells; TF knockdown suppresses migration and invasion. | tandfonline.com |
| In Vitro | High (MDA-MB-231) vs. Low (MCF-7) TF-expressing breast cancer cells | High-TF expressing cells, but not low-TF cells, adhere to immobilized Tissue Factor Pathway Inhibitor (TFPI) under shear flow. | plos.org |
| In Vitro | Human malignant melanoma cell lines | TF regulates VEGF expression via its cytoplasmic tail, linking TF directly to the production of a key angiogenic factor. | amegroups.org |
Future Directions and Emerging Research Areas in Tissue Factor Biology
Elucidating Complex Regulatory Networks of Tissue Factor Expression and Function
A key area of future research is to unravel the intricate networks that govern TF expression and activity. The expression of the TF gene is tightly controlled, primarily at the transcriptional level, to prevent inappropriate activation of coagulation. nih.gov In pathological states like sepsis and inflammation, inflammatory mediators induce TF expression in vascular cells such as monocytes and endothelial cells. nih.govahajournals.org
Future investigations will need to further delineate the complex interplay of transcription factors that regulate TF expression. Key players include activator protein-1 (AP-1), NF-κB, and c-Rel–p65 heterodimers, which bind to specific sites in the TF promoter. ahajournals.orgmdpi.com Understanding how various signaling pathways converge on these transcription factors will provide a more complete picture of TF regulation.
Beyond transcription, post-translational modifications add another layer of complexity to TF function. nih.gov Modifications such as phosphorylation and palmitoylation can influence TF activity and signaling capabilities. nih.gov Another critical aspect of TF regulation is the concept of "encryption" and "decryption," where TF can exist in a low-activity (encrypted) or high-activity (decrypted) state on the cell surface. nih.govnih.gov While the interaction with the membrane phospholipid phosphatidylserine is considered a primary mechanism for decryption, the full range of molecular switches, including potential disulfide isomerization, that control TF's coagulant potential remains an active area of investigation. nih.govsemanticscholar.org
| Regulatory Mechanism | Key Molecules/Processes Involved | Research Focus |
| Transcriptional Control | Transcription factors (NF-κB, AP-1, c-Rel/p65), inflammatory cytokines (TNF-α, IL-1β), LPS | Mapping the convergence of signaling pathways on the TF promoter; cell-specific regulatory elements. |
| Post-Translational Modification | Phosphorylation, Palmitoylation | Determining how these modifications alter TF coagulant and signaling functions. |
| Activity Regulation | Encryption/Decryption, Phosphatidylserine exposure, Disulfide isomerization | Fully elucidating the molecular mechanisms that switch TF between low- and high-activity states. |
Advanced Structural and Biophysical Characterization of Tissue Factor Complexes and Interactions
A deeper understanding of the three-dimensional structure of TF and its complexes is fundamental to comprehending its function. TF is a member of the class II cytokine receptor family, consisting of an extracellular domain, a transmembrane segment, and a short cytoplasmic tail. nih.gov Its primary role in coagulation begins when it binds to and allosterically activates Factor VIIa (FVIIa). nih.gov This binary complex (TF-FVIIa) then activates Factor X (FX) and Factor IX, initiating the coagulation cascade. ashpublications.orgnih.gov
Advanced structural biology techniques are providing unprecedented insights into these interactions. Cryo-electron microscopy (cryo-EM) and computational molecular dynamics simulations are being used to model the TF-FVIIa complex and the larger ternary complex (TF-FVIIa-FX) on a membrane surface. nih.govashpublications.orgresearchgate.net These studies are revealing crucial details about how the membrane environment influences the complex's assembly and function. ashpublications.orgresearchgate.net
Future research will focus on capturing the dynamic structural changes that occur during the catalytic cycle. For instance, recent studies have revealed a previously unrecognized, membrane-dependent allosteric activation mechanism where a specific loop in TF must shift to allow the FX substrate to bind correctly. nih.gov Elucidating these allosteric networks through a combination of structural, biophysical, and computational approaches will be key to understanding how TF enhances FVIIa's enzymatic efficiency and selects its substrates. nih.govplos.orgdtu.dk
Deeper Understanding of Tissue Factor Non-Coagulant Signaling in Diverse Biological Contexts
One of the most significant shifts in TF biology has been the recognition of its role as a "true surface receptor" that mediates intracellular signaling, often independent of its coagulant activity. amegroups.orgamegroups.cnnih.gov The TF-FVIIa complex can activate a family of G protein-coupled receptors known as Protease-Activated Receptors (PARs), particularly PAR2. pnas.orgnih.gov This activation triggers downstream signaling pathways involved in a wide array of cellular processes. nih.govmdpi.com
Emerging research is focused on dissecting these non-coagulant signaling pathways in various biological contexts, including cancer progression, angiogenesis, inflammation, and wound healing. nih.govnih.govmdpi.comahajournals.org For example, TF-PAR2 signaling has been shown to upregulate the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF). ahajournals.orgnih.gov In cancer cells, TF signaling can promote proliferation, migration, and survival, contributing to tumor growth and metastasis. amegroups.orgmdpi.comthieme-connect.com
Future studies will need to explore the crosstalk between TF and other receptor systems, such as integrins and receptor tyrosine kinases, which creates a more complex signaling network than previously appreciated. nih.govthieme-connect.com A critical challenge is to understand how the cell type and the specific microenvironment dictate the outcome of TF signaling, leading to diverse and sometimes opposing biological effects. ahajournals.org This knowledge could facilitate the development of therapies that specifically target the pathological signaling functions of TF while preserving its hemostatic role. nih.gov
| Biological Process | Key Signaling Mediators | Implication of TF Signaling |
| Angiogenesis | PAR2, VEGF | Upregulation of pro-angiogenic factors, promoting new blood vessel formation. ahajournals.org |
| Cancer Progression | PARs, Integrins, Receptor Tyrosine Kinases | Promotion of tumor cell proliferation, survival, migration, and metastasis. mdpi.comthieme-connect.com |
| Inflammation | PARs, Cytokines (e.g., IL-6) | Modulation of inflammatory responses. amegroups.org |
| Wound Healing | CCN1, CCN2 | Induction of genes involved in tissue repair and remodeling. nih.gov |
Delineating the Specific Contributions of Different Tissue Factor Pools to Pathological Processes
The traditional view of TF being sequestered in the vessel wall and exposed only upon injury has been challenged by the discovery of "blood-borne" or circulating TF. nih.govamegroups.cn This circulating pool includes TF expressed on blood cells like monocytes, neutrophils, and possibly platelets, as well as TF associated with microparticles (MPs) shed from activated or apoptotic cells. amegroups.orgamegroups.cnahajournals.org
A major area for future research is to determine the relative contributions of vessel-wall TF versus circulating TF to hemostasis, thrombosis, and other diseases. nih.govuzh.ch It is hypothesized that vessel-wall TF is crucial for initiating coagulation at sites of injury, while circulating TF, particularly TF-positive MPs, may contribute to the growth and propagation of thrombi. nih.govahajournals.org The specific roles of TF from different cellular sources (e.g., leukocyte-derived vs. tumor-derived) in various pathologies remain controversial and require further investigation. ahajournals.orguzh.ch
Animal models with cell-type-specific deletions of the TF gene are powerful tools for addressing these questions. ahajournals.org Delineating the distinct roles of these TF pools is critical, as it could lead to more targeted antithrombotic therapies. For instance, strategies could be developed to specifically inhibit the activity of pathological circulating TF while leaving the hemostatic function of vessel-wall TF intact.
Novel Strategies for Therapeutic Targeting of the Tissue Factor Pathway Beyond Traditional Anticoagulation
The central role of TF in thrombosis and its emerging roles in other diseases like cancer have made it an attractive therapeutic target. nih.govpatsnap.com Research is moving beyond traditional anticoagulants, which broadly inhibit downstream coagulation factors, to develop strategies that directly and specifically target TF or the TF-FVIIa complex. patsnap.comnih.govresearchgate.net
Several novel approaches are under investigation:
Monoclonal Antibodies (mAbs): Antibodies are being developed to directly bind TF and block its interaction with FVIIa or inhibit the activity of the resulting complex. nih.govpatsnap.comaacrjournals.org
Antibody-Drug Conjugates (ADCs): This strategy uses an antibody to deliver a potent cytotoxic agent specifically to TF-expressing cells, such as tumor cells. nih.govpatsnap.comaacrjournals.org Tisotumab vedotin, a TF-directed ADC, has been approved for treating certain types of cancer, validating TF as a therapeutic target in oncology. patsnap.com
Small Molecule Inhibitors: The development of orally available small molecules that inhibit the TF-FVIIa complex is an ongoing goal for novel antithrombotic therapy. amegroups.org
Targeting TF Pathway Inhibitor (TFPI): TFPI is the primary natural inhibitor of the TF-FVIIa complex. amegroups.orgnih.gov Inhibiting TFPI is a "rebalancing" strategy being explored to enhance coagulation in bleeding disorders like hemophilia. japi.org Conversely, enhancing TFPI function could be a therapeutic approach for thrombotic disorders. patsnap.com
Inhibiting Downstream Signaling: As the non-coagulant signaling functions of TF become clearer, strategies aimed at specifically blocking these pathways (e.g., PAR2 antagonism) without affecting coagulation are being considered. amegroups.orgpatsnap.comnih.gov
The ultimate challenge is to design therapies that can selectively inhibit the pathological activities of TF—whether in thrombosis or cancer—while preserving its essential role in normal hemostasis, thereby minimizing bleeding risks. nih.govaacrjournals.org
Q & A
Q. What are the functional differences between human-derived and animal-derived thromboplastin in coagulation assays, and how can these differences be methodologically addressed?
this compound from different species (e.g., rabbit brain vs. human brain) exhibits variability in phospholipid composition and factor VII activation efficiency, impacting clotting time measurements. To address this, researchers should:
- Use calibration protocols with International Reference Preparations (e.g., RBT/79 for rabbit brain this compound) to standardize activity across batches .
- Validate assay conditions (e.g., water-bath temperature at 37°C, tilt-tube endpoint detection) to minimize inter-laboratory variability .
- Compare results against clinical outcomes (e.g., DVT incidence) to assess biological relevance, as shown in studies where rabbit this compound demonstrated comparable efficacy to human sources in anticoagulant monitoring .
Q. How should this compound sources be standardized for reproducible coagulation studies?
Standardization involves:
- Cross-referencing with certified reagents : For example, the Manchester Comparative this compound (BCT) is widely used as a reference material for oral anticoagulant monitoring .
- Pooled data analysis : Collect data across multiple experimental runs (e.g., 10 independent assays) to account for batch-to-batch variability .
- Harmonizing protocols : Adopt tilt-tube techniques for endpoint detection and ensure consistent pre-analytical variables (e.g., blood collection within 15 minutes of trauma in thromboelastometry studies) .
Advanced Research Questions
Q. How can discrepancies in this compound efficacy across anticoagulant studies be resolved?
Conflicting results, such as the 6% DVT incidence with BCT-monitored anticoagulants versus higher rates in Thrombotest-based studies, arise from:
- Patient stratification : High-risk cohorts (e.g., hip trauma) may require tailored protocols, as low-dose heparin fails in these groups compared to oral anticoagulants .
- Reagent sensitivity : this compound from different sources (e.g., rabbit vs. human) may exhibit variable factor VII dependency, necessitating parallel testing with multiple reagents .
- Statistical adjustments : Use multivariate models to isolate this compound-specific effects from confounding variables (e.g., hypercoagulability post-anticoagulant withdrawal) .
Q. What methodological approaches optimize the use of activated partial this compound time (aPTT) in thromboembolism risk prediction?
aPTT’s predictive value is enhanced by:
- Clot waveform analysis (CWA) : Quantify fibrin formation kinetics during aPTT to detect hypercoagulable states, as demonstrated in acute myocardial infarction studies .
- Integration with global assays : Combine aPTT with thrombin generation assays or viscoelastography (ROTEM) to assess cumulative coagulation factor activity .
- Longitudinal monitoring : Track aPTT trends in high-risk cohorts (e.g., colitis models), where shortened aPTT correlates with thromboembolism risk and treatment efficacy (e.g., Allium cepa normalization of aPTT) .
Q. How can this compound activity in non-blood tissues (e.g., alveolar macrophages) be quantified, and what are the implications for systemic coagulation?
Procoagulant activity in tissues is measured via:
- Factor VII-dependent assays : Bronchoalveolar lavage fluid from smokers/non-smokers showed this compound-like activity (0.75–0.82 units/mg protein) via extrinsic pathway activation .
- Immunochemical validation : Use antibodies against tissue factor to confirm this compound identity and rule out alternative procoagulants .
- Clinical correlation : Link tissue-specific this compound activity to systemic conditions (e.g., thromboembolism in inflammatory lung diseases) .
Q. What are the challenges in interpreting genetic associations with this compound-related coagulation parameters (e.g., aPTT)?
Key considerations include:
- Population stratification : Genome-wide studies of aPTT in thrombophilia families require adjustment for kinship and founder mutations (e.g., FIX propeptide variants affecting warfarin sensitivity) .
- Phenotype granularity : Differentiate between inherited factor deficiencies (e.g., hemophilia) and acquired conditions (e.g., lupus anticoagulants) using mixing studies and inhibitor assays .
- Functional validation : Employ cell-based assays to confirm genetic variants’ impact on this compound-dependent pathways .
Methodological Notes
- Data Contradiction Analysis : When reconciling divergent findings (e.g., DVT rates in anticoagulant studies), use sensitivity analyses to test assumptions about this compound reactivity and patient subgroups .
- Experimental Design : For preclinical models (e.g., colitis), include dual control groups (untreated and low-dose heparin) to isolate this compound-specific effects .
- Publication Standards : Follow guidelines for coagulation studies, including TIFF/EPS formats for figures (≥300 DPI) and explicit reagent sourcing details .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
